molecular formula C13H14O3 B13757944 2-Hydroxy-3-(4-methoxy-phenyl)-cyclohex-2-enone CAS No. 70871-47-5

2-Hydroxy-3-(4-methoxy-phenyl)-cyclohex-2-enone

Cat. No.: B13757944
CAS No.: 70871-47-5
M. Wt: 218.25 g/mol
InChI Key: YZZPXYHBAFESSG-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(4-methoxy-phenyl)-cyclohex-2-enone is an organic compound that belongs to the class of cyclohexenones This compound is characterized by a cyclohexenone ring substituted with a hydroxy group at the 2-position and a methoxy-phenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(4-methoxy-phenyl)-cyclohex-2-enone can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt condensation reaction between 4-methoxybenzaldehyde and cyclohexanone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(4-methoxy-phenyl)-cyclohex-2-enone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-3-(4-methoxy-phenyl)-cyclohex-2-enone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(4-methoxy-phenyl)-cyclohex-2-enone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-3-(4-hydroxy-phenyl)-cyclohex-2-enone
  • 2-Hydroxy-3-(4-methyl-phenyl)-cyclohex-2-enone
  • 2-Hydroxy-3-(4-chloro-phenyl)-cyclohex-2-enone

Uniqueness

2-Hydroxy-3-(4-methoxy-phenyl)-cyclohex-2-enone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and interaction with specific molecular targets compared to its analogs .

Properties

CAS No.

70871-47-5

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

2-hydroxy-3-(4-methoxyphenyl)cyclohex-2-en-1-one

InChI

InChI=1S/C13H14O3/c1-16-10-7-5-9(6-8-10)11-3-2-4-12(14)13(11)15/h5-8,15H,2-4H2,1H3

InChI Key

YZZPXYHBAFESSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)CCC2)O

Origin of Product

United States

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